molecular formula C29H24ClFN4O4 B145424 Ro7-Amca CAS No. 134282-95-4

Ro7-Amca

Cat. No. B145424
M. Wt: 547 g/mol
InChI Key: AZOZLZMIQMTYQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ro7-Amca is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has shown promising results in various fields of research.

Mechanism Of Action

The mechanism of action of Ro7-Amca is not fully understood. However, it is believed that this compound binds to specific proteins and enzymes, which leads to the inhibition or activation of their activity. Ro7-Amca has been shown to bind to various proteins and enzymes, including kinases, phosphatases, and proteases.

Biochemical And Physiological Effects

Ro7-Amca has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, including kinases, phosphatases, and proteases. Ro7-Amca has also been shown to activate the activity of some enzymes. In addition, this compound has been shown to have anti-inflammatory and anti-tumor properties.

Advantages And Limitations For Lab Experiments

Ro7-Amca has several advantages for lab experiments. This compound is easy to synthesize and purify, which makes it readily available for research. Ro7-Amca is also stable and can be stored for long periods without losing its activity. However, there are also some limitations to using Ro7-Amca in lab experiments. This compound has limited solubility in water, which makes it difficult to use in some experiments. In addition, Ro7-Amca has a short half-life, which limits its use in some experiments.

Future Directions

There are several future directions for the use of Ro7-Amca in scientific research. One direction is to use this compound in drug discovery and development. Ro7-Amca has been shown to have anti-inflammatory and anti-tumor properties, which makes it a potential candidate for the development of new drugs. Another direction is to use Ro7-Amca in protein-protein interaction studies. This compound has been shown to bind to various proteins and enzymes, which makes it a useful tool for studying protein-protein interactions. Finally, future research can focus on improving the solubility and stability of Ro7-Amca, which will make it easier to use in lab experiments.
Conclusion:
Ro7-Amca is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has shown promising results in various fields of research. Ro7-Amca has been shown to have anti-inflammatory and anti-tumor properties, which makes it a potential candidate for the development of new drugs. In addition, this compound has been shown to bind to various proteins and enzymes, which makes it a useful tool for studying protein-protein interactions. Future research can focus on improving the solubility and stability of Ro7-Amca, which will make it easier to use in lab experiments.

Synthesis Methods

Ro7-Amca is a chemical compound that can be synthesized using various methods. One of the most commonly used methods is the solid-phase synthesis method. In this method, the compound is synthesized on a solid support, which is then cleaved to obtain the desired product. Another method that has been used to synthesize Ro7-Amca is the solution-phase synthesis method. In this method, the compound is synthesized in a solution, which is then purified to obtain the desired product.

Scientific Research Applications

Ro7-Amca has been widely used in scientific research due to its unique properties. This compound has been used in various fields of research, including drug discovery, protein-protein interaction studies, and enzyme assays. Ro7-Amca has been used to study the binding affinity of various proteins and enzymes, which has led to the discovery of new drugs and therapies.

properties

CAS RN

134282-95-4

Product Name

Ro7-Amca

Molecular Formula

C29H24ClFN4O4

Molecular Weight

547 g/mol

IUPAC Name

2-(7-amino-4-methyl-2-oxochromen-3-yl)-N-[2-[7-chloro-5-(2-fluorophenyl)-2-oxo-3H-1,4-benzodiazepin-1-yl]ethyl]acetamide

InChI

InChI=1S/C29H24ClFN4O4/c1-16-19-8-7-18(32)13-25(19)39-29(38)21(16)14-26(36)33-10-11-35-24-9-6-17(30)12-22(24)28(34-15-27(35)37)20-4-2-3-5-23(20)31/h2-9,12-13H,10-11,14-15,32H2,1H3,(H,33,36)

InChI Key

AZOZLZMIQMTYQK-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCN3C(=O)CN=C(C4=C3C=CC(=C4)Cl)C5=CC=CC=C5F

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCN3C(=O)CN=C(C4=C3C=CC(=C4)Cl)C5=CC=CC=C5F

Other CAS RN

134282-95-4

synonyms

7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one-1-(2-amidoethyl)-7-amino-4-methylcoumarin-3-acetate
Ro7-AMCA

Origin of Product

United States

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